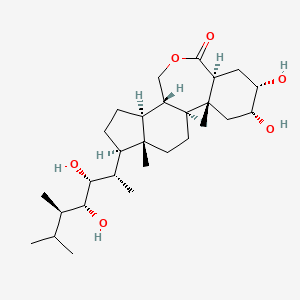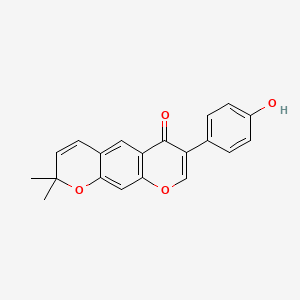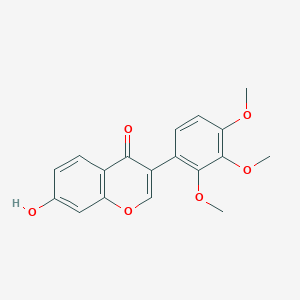
7-Hydroxy-3-(2,3,4-trimethoxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Koparin 2,3-dimethyl ether is a phenolic compound that has been identified in various natural sources, including Citrus aurantium L. It is known for its potential bioactive properties, particularly in the context of anti-cancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Koparin 2,3-dimethyl ether can be synthesized through various methods, including the methylation of koparin. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of koparin 2,3-dimethyl ether may involve the extraction of koparin from natural sources followed by chemical modification. The extraction process includes solvent extraction, purification, and isolation of koparin, which is then subjected to methylation to produce the dimethyl ether derivative .
Chemical Reactions Analysis
Types of Reactions
Koparin 2,3-dimethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Koparin 2,3-dimethyl ether has several scientific research applications, including:
Chemistry: Used as a model compound for studying phenolic ethers and their reactivity.
Biology: Investigated for its potential anti-cancer properties, particularly against colorectal cancer cells.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the synthesis of polymers and other materials due to its phenolic structure.
Mechanism of Action
The mechanism of action of koparin 2,3-dimethyl ether involves its interaction with cellular pathways and molecular targets. It has been shown to inhibit the growth of cancer cells by interfering with the Wnt signaling pathway, which is crucial for cell proliferation and survival. The compound’s phenolic structure allows it to interact with various enzymes and receptors, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
Koparin 2’-methyl ether: Another methylated derivative of koparin with similar bioactive properties.
Linderagalactone C: A phenolic compound with comparable anti-cancer activity.
Uniqueness
Koparin 2,3-dimethyl ether is unique due to its specific methylation pattern, which enhances its bioactivity and stability compared to other similar compounds. Its ability to inhibit the Wnt signaling pathway makes it a promising candidate for anti-cancer research .
properties
Molecular Formula |
C18H16O6 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
7-hydroxy-3-(2,3,4-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-14-7-6-11(17(22-2)18(14)23-3)13-9-24-15-8-10(19)4-5-12(15)16(13)20/h4-9,19H,1-3H3 |
InChI Key |
OQVSBZHJQXDFRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC)OC |
synonyms |
7-Hydroxy-3-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



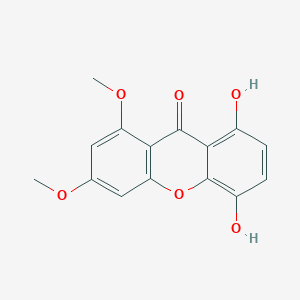

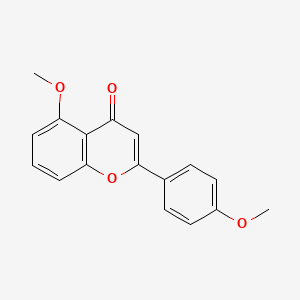
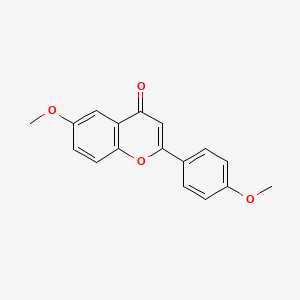
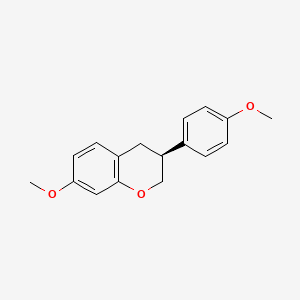
![5,7-Dihydroxy-2-[4-methoxy-3,5-bis-(3-methyl-but-2-enyl)-phenyl]-chroman-4-one](/img/structure/B600375.png)


